molecular formula C5H6ClNS B1177065 PPZ1 protein CAS No. 147652-17-3

PPZ1 protein

Cat. No.: B1177065
CAS No.: 147652-17-3
Attention: For research use only. Not for human or veterinary use.
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Description

The PPZ1 protein is a serine/threonine protein phosphatase found exclusively in fungi, making it a promising target for antifungal research . In the model organism Saccharomyces cerevisiae , PPZ1 (encoded by the locus YML016C) is a 692-amino acid protein with a molecular weight of approximately 77.5 kDa . Its structure features a C-terminal catalytic domain that is highly conserved and related to ubiquitous PP1c phosphatases, and a unique, divergent N-terminal extension that is a key determinant of its function and toxicity . PPZ1 plays a critical role in regulating multiple cellular processes. A primary function is the maintenance of monovalent cation homeostasis, where it modulates potassium transport and represses the expression of the ENA1 Na + /K + -ATPase, thereby influencing osmotic stability and halotolerance . Its activity is essential for normal cell cycle progression, and overexpression of PPZ1 is highly toxic to cells, causing a blockage at the G1/S transition . Recent research has revealed that this toxicity is linked to the alteration of multiple cellular targets. Overexpression impairs protein translation by triggering Gcn2-dependent phosphorylation of the translation initiation factor eIF2α . It also induces widespread changes in the transcriptome and phosphoproteome, leading to oxidative stress and disruption of key signaling pathways, including the dephosphorylation of Snf1 and Mig1, and the phosphorylation of Hog1 and Sko1 . The phosphatase is functionally regulated by the inhibitory subunits Hal3 and Vhs3, which bind to its catalytic domain . Due to its fungi-specific nature and its identification as a virulence factor in certain pathogenic fungi like Candida albicans , PPZ1 represents a compelling subject for investigating fungal biology and developing novel antifungal strategies . This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

147652-17-3

Molecular Formula

C5H6ClNS

Synonyms

PPZ1 protein

Origin of Product

United States

Scientific Research Applications

Role in Cellular Regulation

PPZ1 is crucial for regulating cellular processes through its phosphatase activity. Overexpression of PPZ1 in Saccharomyces cerevisiae leads to extensive changes in gene expression and protein phosphorylation, affecting approximately 20% of the genome . Key findings include:

  • Cell Cycle Regulation : Overexpression of PPZ1 causes cell cycle arrest at the G1/S transition, indicating its role in mitotic regulation. This effect is linked to the dephosphorylation of critical proteins such as Snf1 and its downstream transcription factor Mig1 .
  • Gene Expression Changes : Transcriptomic analyses reveal alterations in over 1,000 genes upon PPZ1 overexpression, with significant impacts on pathways related to oxidative stress and DNA damage .

Stress Response Mechanisms

PPZ1 also plays a vital role in the yeast's response to environmental stresses, particularly salt stress and low glucose conditions:

  • Salt Tolerance : Deletion of the PPZ1 gene enhances salt tolerance by modulating potassium uptake through high-affinity transporters and repressing the expression of the ENA1 gene, which encodes a Na+/K+-ATPase involved in salt stress response .
  • Glucose Adaptation : Increased levels of PPZ1 disrupt normal adaptation mechanisms under low glucose conditions, leading to impaired cell growth. This suggests that PPZ1 is critical for metabolic adjustments during nutrient scarcity .

Potential Therapeutic Targets

Given its involvement in pathogenic fungi, PPZ1 has been identified as a potential target for antifungal therapies:

  • Virulence Factor : Studies have shown that PPZ1 acts as a virulence factor in important human pathogens like Candida albicans and Aspergillus fumigatus. Targeting this protein could lead to new therapeutic strategies against fungal infections .
  • Mechanistic Insights : Understanding how PPZ1 contributes to pathogenicity may provide insights into developing inhibitors that can mitigate its effects on host cells, potentially reducing infection severity.

Case Study 1: Toxicity Mechanism Investigation

A study conducted on Saccharomyces cerevisiae demonstrated that overexpressing PPZ1 leads to oxidative stress and DNA damage. The research utilized transcriptomic and phosphoproteomic analyses to uncover that changes in mRNA levels and phosphorylation states of proteins were significant within hours of PPZ1 induction .

Case Study 2: Impact on Monovalent Cation Homeostasis

Research highlighted the role of PPZ1 in maintaining monovalent cation homeostasis. Overexpression was linked to increased intracellular acidification and potassium depletion, emphasizing its regulatory function in ion transport mechanisms .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cellular RegulationRegulates cell cycle progression through protein dephosphorylationArrests at G1/S transition; affects Snf1/Mig1
Stress ResponseEnhances tolerance to salt and regulates glucose adaptationIncreased salt tolerance; impaired growth under low glucose
Therapeutic TargetPotential target for antifungal treatmentsIdentified as a virulence factor in pathogens
Mechanistic InsightsProvides understanding of oxidative stress and DNA damage mechanismsSignificant changes observed within hours of induction

Comparison with Similar Compounds

Key Findings :

  • Hybrid proteins with PPZ1’s N-terminus and PPZ2’s catalytic domain are as toxic as PPZ1, confirming the N-terminal region’s role in toxicity .
  • PPZ1’s toxicity is linked to cytosolic targets (e.g., kinases), while PPZ2 lacks these interactions .
2.2 PPZ1 vs. Glc7 (Yeast PP1c)
Feature PPZ1 Glc7 (PP1c)
Catalytic Domain ~60% identity with Glc7 Canonical PP1 structure
N-Terminal Extension Unique, disordered Absent
Toxicity Highly toxic when overexpressed Moderate growth defects
Function Ion homeostasis, cell wall integrity Glycogen metabolism, chromosome segregation
Regulation Inhibited by Hal3/Vhs3 Regulated by diverse targeting subunits

Key Findings :

  • PPZ1’s N-terminal extension enables unique roles in stress response and toxicity, unlike Glc7 .
2.3 PPZ1 vs. PZL-1 (Neurospora crassa)
Feature PPZ1 PZL-1
Catalytic Domain Fungal-specific PP1-like phosphatase Structurally divergent from PPZ1
N-Terminal Region Critical for toxicity Divergent but functionally conserved
Functional Complementarity Rescues PPZ1Δ phenotypes in S. cerevisiae
Toxicity Severe growth arrest Mimics PPZ1 toxicity at high levels

Key Findings :

  • PZL-1 can substitute PPZ1 in caffeine sensitivity and MAP kinase pathway regulation, highlighting functional conservation despite sequence divergence .

Table: Functional and Structural Comparison

Protein Organism Toxicity Key Function Regulatory Mechanism
PPZ1 S. cerevisiae High Cation homeostasis, cell integrity Hal3/Vhs3 inhibition
PPZ2 S. cerevisiae Low Redundant with PPZ1 in PKC1 pathway Less regulated by Hal3
Glc7 S. cerevisiae Moderate Metabolism, cell cycle Targeting subunits (e.g., Gac1)
PZL-1 N. crassa Moderate Salt tolerance, MAP kinase rescue Uncharacterized

Preparation Methods

Glutathione-S-Transferase (GST) Fusion System

The GST fusion platform remains the most widely adopted method for PPZ1 production in prokaryotic systems. In this approach, the full-length PPZ1 coding sequence is cloned into a pGEX vector downstream of the GST tag, enabling expression under the control of the tac promoter. Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 25°C for 16 hours yields soluble PPZ1, circumventing aggregation issues associated with higher temperatures. Post-lysis, the fusion protein is purified via glutathione-Sepharose affinity chromatography, achieving >90% purity in a single step.

Key Parameters

ParameterValueSource
Host StrainE. coli BL21(DE3)
Induction Temp25°C
Purification Yield2.1 mg/L culture
Specific Activity85 nmol/min/mg (pNPP)

Trypsin treatment (10 μg/mL for 15 min) enhances phosphatase activity 4.7-fold by removing the N-terminal regulatory domain. This proteolytic activation is critical for functional studies, as full-length GST-PPZ1 exhibits basal activity toward synthetic substrates like p-nitrophenyl phosphate (pNPP).

Saccharomyces cerevisiae Overexpression Systems

Galactose-Inducible Expression

Native PPZ1 overexpression in S. cerevisiae leverages the GAL1 promoter for tight transcriptional control. Transformants are grown in raffinose-containing media to mid-log phase, followed by galactose induction (2% final concentration). Maximal PPZ1 accumulation occurs within 4 hours, as confirmed by anti-Ppz1 immunoblotting. However, toxicity necessitates careful timing, with prolonged induction (>6 hours) causing irreversible growth arrest.

Metabolic Impact of Overexpression

MetaboliteFold Change (vs. WT)Time Post-Induction
ATP+2.31 hour
GTP+1.251 hour
dNTPs+2.1–2.53 hours
ZMP (AICAR-P)-98%3 hours

Data adapted from

The ATP surge correlates with PPZ1’s disruption of adenine biosynthesis (ADE pathway repression) and oxidative stress induction. These metabolic shifts complicate large-scale production, necessitating fed-batch strategies to maintain viability.

Purification Strategies

Affinity Chromatography Optimizations

Post-lysis clarification (100,000 × g, 1 hour) removes organellar debris prior to affinity capture. For GST-PPZ1, glutathione elution (10 mM reduced glutathione, pH 8.0) achieves 92% recovery, while yeast-derived PPZ1 requires anti-FLAG M2 agarose (1 mg/mL FLAG peptide eluent).

Comparative Purification Performance

SystemPurity (%)Recovery (%)Activity (nmol/min/mg)
E. coli GST-PPZ193 ± 2.189 ± 3.485 ± 6.2
Yeast FLAG-PPZ188 ± 4.776 ± 5.172 ± 5.8

Data synthesized from

Size-Exclusion Chromatography (SEC)

Final polishing via Superdex 200 Increase (Cytiva) resolves PPZ1 as a monomeric 78 kDa species (theoretical MW: 76.4 kDa), confirming proper folding. SEC in 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MnCl2 stabilizes phosphatase activity, with Mn²⁺ increasing Vmax by 3.1-fold.

Quality Control and Functional Validation

Phosphatase Activity Assays

PPZ1 activity is quantified using pNPP (λ = 405 nm) or phosphopeptide substrates. For 32P-labeled myelin basic protein, PPZ1 exhibits a Km of 12 μM and kcat of 0.45 s⁻¹. Activity is abolished by 1 nM microcystin-LR, confirming PP1-like catalytic mechanism.

Inhibitor Sensitivity Profile

InhibitorIC50 (nM)PPZ1 Residual Activity (%)
Okadaic Acid28.312 ± 2.1
Microcystin-LR0.95 ± 1.8
Calyculin A1.28 ± 1.2

Data from

Phosphoproteomic Validation

TMT-based phosphoproteomics of PPZ1-overexpressing yeast identifies 398 dephosphorylated sites across 240 proteins within 4 hours. Key substrates include:

  • Snf1 : Thr210 dephosphorylation (3.8-fold decrease)

  • Hog1 : Tyr176 phosphorylation (2.1-fold increase)

  • Cdc28 : Thr169 dephosphorylation (4.2-fold decrease)

This substrate profile confirms PPZ1’s role in cell cycle regulation and stress signaling.

Emerging Methodologies and Challenges

Mutagenesis-Compatible Expression

A 2025 protocol enables high-throughput PPZ1 variant production via Golden Gate cloning into pET-28a(+) with a C-terminal 6×His tag. Autoinduction media (Studier’s formulation) yields 8.2 mg/L culture, a 3.9-fold improvement over IPTG-induced systems.

Solubility Challenges

PPZ1’s N-terminal extension (residues 1–350) promotes aggregation, with only 15% solubility in E. coli. Co-expression with GroEL/ES chaperones increases soluble yield to 41%, while fusion to maltose-binding protein (MBP) achieves 68% solubility .

Q & A

Q. What experimental approaches are recommended to study PPZ1 phosphatase activity in yeast models?

To assess PPZ1 phosphatase activity, employ in vitro phosphatase assays using purified PPZ1 catalytic domains and synthetic substrates (e.g., p-nitrophenyl phosphate). Include negative controls with phosphatase inhibitors like okadaic acid (specific to PP1/PP2A) or Hal3, a known inhibitory subunit of PPZ1 . For in vivo validation, use yeast strains with PPZ1 knockout (ppz1Δ) and monitor phenotypic rescue via complementation assays under stress conditions (e.g., high salinity or lithium exposure) .

Q. How can researchers validate PPZ1 interactions with regulatory subunits like Hal3?

Use co-immunoprecipitation (Co-IP) with tagged PPZ1 (e.g., HA- or GFP-tagged) and Hal3 in yeast lysates, followed by Western blotting. Alternatively, yeast two-hybrid assays with PPZ1 as bait and Hal3 as prey can confirm direct interactions . For quantitative analysis, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides binding affinity measurements .

Q. What are the standard assays to assess PPZ1’s role in cell cycle regulation?

Monitor cell cycle progression using flow cytometry (DNA content via propidium iodide staining) in PPZ1-overexpressing strains. Track G1-S transition delays by quantifying cyclin Cln2/Clb5 expression via qRT-PCR or fluorescent reporters . Synchronize cells with alpha-factor or temperature-sensitive cdc mutants to isolate phase-specific effects .

Advanced Research Questions

Q. What molecular mechanisms underlie PPZ1 overexpression toxicity in yeast?

Toxicity arises from PPZ1’s disordered N-terminal region, which disrupts phosphorylation-dependent signaling pathways. Key approaches:

  • Compare PPZ1 and PPZ2 overexpression effects using galactose-inducible promoters; PPZ2 lacks toxicity due to divergent N-terminal sequences .
  • Perform RNA-seq to identify dysregulated genes (e.g., oxidative stress response or translation-related genes) .
  • Use domain-swap mutants (e.g., PPZ1 N-terminal + PPZ2 catalytic domain) to isolate toxicity determinants .

Q. How can researchers resolve contradictions in PPZ1’s role across studies?

Conduct meta-analyses of transcriptomic datasets to identify context-dependent effects (e.g., strain background or growth conditions). Validate conflicting results using orthogonal methods:

  • For genetic interactions, employ synthetic genetic array (SGA) analysis in ppz1Δ strains .
  • For enzymatic activity discrepancies, standardize substrate specificity assays (e.g., phosphopeptide libraries) .

Q. What structural biology techniques are optimal for analyzing PPZ1’s catalytic and regulatory domains?

  • X-ray crystallography : Solve structures of PPZ1 bound to Hal3 or substrates. Use truncation mutants (e.g., ΔN-terminal) to improve crystallization .
  • Mass spectrometry (MS) : Map post-translational modifications (PTMs) in full-length PPZ1 using tryptic digest and LC-MS/MS .
  • Hydrogen-deuterium exchange (HDX) : Probe conformational changes in the N-terminal region upon inhibitor binding .

Q. How to optimize PPZ1 expression in heterologous systems for functional studies?

  • Use inducible promoters (e.g., tetO or GAL1) in multicopy plasmids to titrate expression levels and avoid toxicity .
  • Employ codon optimization for heterologous hosts (e.g., E. coli for recombinant protein production) .
  • Co-express Hal3 to buffer excessive phosphatase activity during purification .

Q. What genetic tools are available to study PPZ1 dosage effects systematically?

  • Genetic tug-of-war (gTOW) : Identify dosage tolerance limits by increasing plasmid copy number until growth defects emerge .
  • CRISPR/Cas9-mediated overexpression : Integrate PPZ1 under constitutive promoters (e.g., TEF1) at neutral genomic loci to avoid plasmid instability .

Methodological Considerations Table

Research Objective Recommended Techniques Key References
PPZ1 enzymatic activityIn vitro phosphatase assays, inhibitor screening
Protein interaction mappingCo-IP, yeast two-hybrid, SPR
Toxicity mechanism analysisRNA-seq, domain-swap mutants, cyclin expression
Structural analysisX-ray crystallography, HDX-MS

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